Carmoxirole hydrochloride

概要

説明

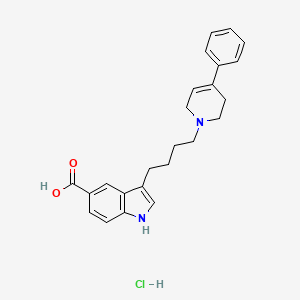

カルモキシロール塩酸塩は、末梢選択的なドーパミンD2受容体アゴニストです。 それは、ノルアドレナリン放出と交感神経活性化を調節する能力で知られており、in vivoで降圧効果を示します 。 カルモキシロール塩酸塩の化学名は、3-[4-(3,6-ジヒドロ-4-フェニル-1(2H)-ピリジニル)ブチル]-1H-インドール-5-カルボン酸塩酸塩です .

準備方法

合成経路と反応条件

カルモキシロール塩酸塩は、カルモキシロールと1当量の塩酸との反応を含む、多段階プロセスによって合成されます 。 インドール-5-カルボン酸誘導体の合成には、ビラゾドンのo-ヒドロキシル化代謝物の調製が含まれます 。 反応条件は通常、ジメチルスルホキシド(DMSO)などの溶媒と超音波技術の使用を含み、溶解性を高めます .

工業的生産方法

カルモキシロール塩酸塩の工業的生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 この化合物は通常、安定性を維持するために、乾燥した密閉された環境で4℃で保管されます .

化学反応の分析

Oxidation Reactions

The dihydropyridine ring in carmoxirole is susceptible to oxidation. Under strong oxidizing conditions (e.g., KMnO₄ or CrO₃), it can form a fully aromatic pyridine derivative .

| Reaction | Conditions | Product |

|---|---|---|

| Dihydropyridine → Pyridine | KMnO₄, acidic aqueous solution | Pyridine derivative |

This transformation is consistent with oxidation mechanisms observed in analogous heterocyclic systems .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solution:

Carmoxirole hydrochloride ⇌ Carmoxirole⁺ + Cl⁻

In alkaline environments, the free base precipitates due to decreased solubility .

Carboxylic Acid Group

The carboxylic acid moiety can participate in:

-

Esterification : Reaction with alcohols under acid catalysis to form esters.

Indole Ring

The indole nitrogen may undergo electrophilic substitution (e.g., nitration or sulfonation), though steric hindrance from the adjacent substituents limits reactivity .

Thermal Decomposition

At elevated temperatures (>298°C), this compound undergoes decomposition, releasing HCl and forming degradation products. Exact pathways remain uncharacterized in available literature .

Metabolic Reactions (In Vivo)

While not strictly chemical reactions, metabolic pathways include:

-

Hydroxylation : Cytochrome P450-mediated oxidation of alkyl chains.

-

Conjugation : Glucuronidation or sulfation of the indole ring.

Reaction Kinetics and Stability

Limited kinetic data are available for this compound. Stability studies indicate:

科学的研究の応用

Scientific Research Applications

Carmoxirole hydrochloride has been investigated for various applications, including:

1. Antihypertensive Effects

- Carmoxirole has shown potential in lowering blood pressure by inhibiting norepinephrine release through peripheral dopamine D2 receptor activation. Clinical studies indicate that doses ranging from 0.25 mg to 1.00 mg can significantly reduce mean arterial pressure and systemic vascular resistance .

2. Neurological Disorders

- Research has explored its efficacy in managing conditions such as Parkinson's disease and diabetic neuropathy. Its ability to selectively target peripheral receptors may offer therapeutic benefits without central side effects commonly associated with other dopamine agonists .

3. Modulation of Prolactin Release

- Studies indicate that carmoxirole can inhibit estradiol-induced prolactin release in animal models, suggesting its potential application in treating hyperprolactinemia without central nervous system effects .

4. Antiallergic Properties

- Preliminary investigations suggest that carmoxirole may exert antiallergic effects by reducing levels of amisulpride, another dopamine receptor antagonist. However, further research is needed to elucidate the mechanisms behind these effects.

5. Pharmacological Tool

- Carmoxirole serves as a valuable tool in pharmacological research for studying dopamine signaling pathways, offering insights into the role of dopamine in various physiological and pathological processes.

Case Study 1: Antihypertensive Efficacy

In a double-blind study involving patients with hypertension, administration of this compound resulted in significant reductions in blood pressure and heart rate variability. The study highlighted the compound's ability to modulate sympathetic nervous system activity effectively .

Case Study 2: Prolactin Inhibition

A study conducted on ovariectomized rats demonstrated that carmoxirole effectively inhibited estradiol-induced prolactin release. This finding supports its potential use in treating disorders associated with elevated prolactin levels, such as certain types of infertility and menstrual irregularities .

Case Study 3: Neuropathic Pain Management

Clinical trials have evaluated carmoxirole's efficacy in managing painful diabetic neuropathy. Results indicated improvements in pain scores among participants receiving the treatment compared to the placebo group, suggesting its utility in neuropathic pain syndromes .

Summary Table of Applications

| Application | Mechanism/Effect | Research Findings |

|---|---|---|

| Antihypertensive Effects | Inhibition of norepinephrine release | Significant BP reduction observed |

| Neurological Disorders | Peripheral D2 receptor activation | Potential benefits in Parkinson's |

| Prolactin Modulation | Inhibition of estradiol-induced prolactin release | Effective in animal models |

| Antiallergic Properties | Reduction of amisulpride levels | Preliminary findings; needs more research |

| Pharmacological Tool | Insights into dopamine signaling | Valuable for studying various conditions |

作用機序

カルモキシロール塩酸塩は、末梢ドーパミンD2受容体に選択的に作用することで効果を発揮します。 それは、ノルアドレナリン放出と交感神経活性化を調節し、その降圧効果につながります 。 この化合物の分子標的はドーパミン受容体を含み、それは神経伝達物質放出と交感神経系の調節に関与する経路に影響を与えます .

類似の化合物との比較

類似の化合物

ブロモクリプチン: パーキンソン病と高プロラクチン血症の治療に使用される別のドーパミン受容体アゴニスト。

カベルゴリン: 高プロラクチン血症とパーキンソン病の治療に用いられるドーパミン受容体アゴニスト。

プラミペキソール: パーキンソン病とレストレスレッグ症候群の治療に使用されるドーパミン受容体アゴニスト.

独自性

カルモキシロール塩酸塩は、末梢ドーパミンD2受容体に対する選択的な作用において独特であり、これは、より広いまたは異なる受容体選択性を有する可能性のある他のドーパミン受容体アゴニストとは異なります 。 ノルアドレナリン放出と交感神経活性化の特定の調節も、その薬理学的プロファイルにおいて際立っています .

類似化合物との比較

Similar Compounds

Bromocriptine: Another dopamine receptor agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.

Cabergoline: A dopamine receptor agonist with applications in treating hyperprolactinemia and Parkinson’s disease.

Pramipexole: A dopamine receptor agonist used in the treatment of Parkinson’s disease and restless legs syndrome.

Uniqueness

Carmoxirole hydrochloride is unique in its selective action on peripheral dopamine D2 receptors, which distinguishes it from other dopamine receptor agonists that may have broader or different receptor selectivity . Its specific modulation of noradrenaline release and sympathetic activation also sets it apart in terms of its pharmacological profile .

生物活性

Carmoxirole hydrochloride, also known as EMD 45609, is a selective, peripherally acting dopamine D2 receptor agonist. It has been investigated for its potential therapeutic applications, particularly in managing hypertension and other cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical studies, and relevant research findings.

Carmoxirole acts primarily as a dopamine D2 receptor agonist in peripheral tissues. Its activation of these receptors modulates the release of noradrenaline, which is crucial in regulating blood pressure. The compound's antihypertensive effects are attributed to its ability to reduce systemic vascular resistance and improve cardiac function through various neurohumoral pathways.

Key Mechanisms:

- Dopamine D2 Receptor Activation : Carmoxirole selectively activates peripheral D2 receptors, leading to decreased norepinephrine release.

- Reduction in Neurohormonal Activation : It lowers levels of vasopressin and atrial natriuretic peptide (ANP), contributing to improved hemodynamic parameters in heart failure patients.

- Improvement of Cardiac Function : Clinical studies have demonstrated enhancements in cardiac index and stroke volume while reducing heart rate and systemic vascular resistance.

Hemodynamic Effects in Heart Failure

A pivotal study evaluated the effects of carmoxirole on hemodynamic and neurohormonal parameters in patients with heart failure. Twelve normotensive patients with NYHA class III-IV heart failure were administered doses ranging from 0.25 mg to 1.00 mg over two days. The results indicated significant improvements in various parameters:

| Parameter | Baseline Change (%) | Significance (P < 0.05) |

|---|---|---|

| Norepinephrine | -40% | Yes |

| Vasopressin | -19% | Yes |

| Atrial Natriuretic Peptide (ANP) | -25% | Yes |

| Plasma Renin Activity | -30% | Yes |

| Mean Arterial Pressure | -10% | Yes |

| Systemic Vascular Resistance | -18% | Yes |

| Cardiac Index | +20% | Yes |

| Stroke Volume | +32% | Yes |

| Stroke Work Index | +31% | Yes |

The study concluded that carmoxirole significantly modulates sympathetic activation, leading to beneficial effects on cardiac function and neurohormonal profiles in heart failure patients .

Research on Noradrenaline Release

Another investigation focused on the effect of carmoxirole on noradrenaline release using human and rat cortical kidney slices. The findings revealed that carmoxirole inhibited the stimulation-induced outflow of noradrenaline in human kidney slices at low concentrations (0.03 µM), suggesting its role in modulating neurotransmitter release through D2 receptor activation .

Potential Therapeutic Applications

This compound has been explored for various therapeutic uses beyond hypertension management:

- Painful Diabetic Neuropathy : Ongoing clinical studies are evaluating its efficacy in treating neuropathic pain associated with diabetes .

- Hyperprolactinemia : The compound may help manage conditions characterized by elevated prolactin levels without central nervous system side effects typical of many antipsychotic drugs .

特性

IUPAC Name |

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2.ClH/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJUHOBITQUXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042595 | |

| Record name | Carmoxirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115092-85-8 | |

| Record name | Carmoxirole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115092858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARMOXIROLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K7K97CBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。